molecular formula C8H6N2O3 B1449167 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1513964-21-0

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1449167
CAS RN: 1513964-21-0
M. Wt: 178.14 g/mol
InChI Key: OSBOYPZOISKQRA-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Furan synthesis reaction mechanisms have been investigated and proposed in many studies . The further oligomerization proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from furan, such as 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid , have demonstrated promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of yeast-like fungi Candida albicans at specific concentrations . This suggests potential applications in developing new antimicrobial agents that could be used to treat fungal infections.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives through reactions like hydroarylation . These derivatives can then be studied for their own unique properties and potential applications in pharmaceuticals, where they might exhibit different biological activities.

Superelectrophilic Activation

The compound undergoes superelectrophilic activation, which is a chemical process that increases the reactivity of a molecule . This property can be harnessed in organic synthesis, particularly in designing reactions that require highly reactive intermediates.

Biomass-Derived Chemicals

Furan derivatives are considered platform chemicals derived from biomass . The compound could be used in research focused on sustainable chemistry and the development of bio-based materials and chemicals.

Chemical Sensors

Furan derivatives have been used in the development of chemical sensors . For example, they can be incorporated into biosensors that detect specific biological molecules, indicating potential applications in medical diagnostics and environmental monitoring.

Biofuel Cells

The compound’s derivatives have found use in biofuel cells . These cells convert biological substances directly into electrical energy, suggesting an application in the development of renewable energy technologies.

Mechanism of Action

Safety and Hazards

Furan compounds can be hazardous. They can cause skin irritation and serious eye irritation. It’s important to handle these compounds with care, using protective equipment and following safety guidelines .

Future Directions

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are part of this change .

properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBOYPZOISKQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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